molecular formula C15H13N3O2S B2466602 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952811-22-2

2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2466602
CAS No.: 952811-22-2
M. Wt: 299.35
InChI Key: OXDJJYPQHLUTSD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, incorporating both a thiophene and a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore noted for its broad spectrum of biological activities . In particular, N-substituted acetamide derivatives of 1,3,4-oxadiazoles have demonstrated promising potential as antimicrobial agents against various microbial species . The thiophene moiety is another privileged structure in drug discovery, with numerous thiophene-containing derivatives reported to exhibit potent antitumor properties . Research indicates that thiophene-based compounds can show efficacy against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines , with specific derivatives exhibiting cytotoxic effects . The molecular architecture of this compound, which combines these two bioactive rings, makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious disease. Its primary research value lies in its potential to inhibit the growth of pathogenic microbes and to elucidate novel mechanisms of action against cancer cell proliferation.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-4-6-11(7-5-10)14-17-18-15(20-14)16-13(19)9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDJJYPQHLUTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown significant potential in inhibiting cancer cell proliferation. For instance, derivatives containing the oxadiazole moiety have been evaluated for their efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer), and SGC-7901 (gastric cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 1.18 µM against multiple cancer types, indicating potent anticancer activity compared to standard drugs like staurosporine .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-72.3
Compound BHEPG21.18
Compound CSGC-79012.56

Crystal Engineering

The structural properties of 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated through crystallography. The compound forms hydrogen-bonded chains that exhibit unique structural characteristics:

  • Hydrogen Bonding : The crystal structure reveals N—H⋯S hydrogen bonds that contribute to the stability and dimensionality of the crystal lattice .

Table 2: Structural Properties of the Compound

PropertyDescription
Crystal SystemMonoclinic
Space GroupP21/c
Hydrogen BondsN—H⋯S interactions

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compound 4c ()
  • Structure : 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
  • Key Differences: Replaces the thiophene with a phthalazinone ring.
  • However, the absence of thiophene may reduce π-π stacking in hydrophobic pockets .
Compound 154 ()
  • Structure : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide
  • Key Differences : Substitutes thiophene with a pyrimidinyl group and includes a 4-chlorophenyl substituent.
  • Impact : The chloro group (electron-withdrawing) and pyrimidine ring improve cytotoxicity (IC50 = 3.8 μM against A549 lung cancer cells) but reduce solubility compared to the thiophene analogue .
Compound 8 ()
  • Structure : N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
  • Key Differences : Incorporates a benzodioxole group and tetrahydronaphthalene.
  • Impact : The bulky substituents enhance MMP-9 inhibition, critical in cancer metastasis, but may limit blood-brain barrier penetration compared to the smaller p-tolyl group in the target compound .

Analogues with Modified Linkers or Core Rings

Compound 2e ()
  • Structure : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide
  • Key Differences : Replaces thiophene with indole and adds an ethoxybenzothiazole group.
  • Impact : Indole’s planar structure improves DNA intercalation, while the ethoxy group enhances solubility. However, synthesis yields (77%) are lower than those of simpler thiophene derivatives .
CAS 1251924-36-3 ()
  • Structure : 2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • Key Differences : Contains a methylthiophene and chloroacetamide group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 4c Compound 154 CAS 1251924-36-3
Molecular Weight (g/mol) ~350 (estimated) 395.43 441.90 257.70
Melting Point (°C) N/A 265–267 N/A N/A
Solubility Moderate (thiophene) Low (phthalazinone) Low (chlorophenyl) Moderate (methylthiophene)
logP ~3.5 (predicted) ~2.8 ~4.1 ~2.0
  • Key Insights : The target compound’s thiophene and p-tolyl groups balance solubility and lipophilicity, favoring membrane permeability. Halogenated analogues (e.g., Compound 154) exhibit higher logP, enhancing tissue retention but risking metabolic instability .

Biological Activity

The compound 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the 1,3,4-oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as:

C15H15N3S\text{C}_{15}\text{H}_{15}\text{N}_3\text{S}

This structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of these heterocycles enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazole have shown effectiveness against a range of pathogens including bacteria and fungi.

Key Findings:

  • Antibacterial Activity : The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : The oxadiazole derivatives were effective against Candida albicans, showing potential for development into antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Studies:

  • Breast Cancer : In vitro studies reported that the compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
  • Lung Cancer : Another study demonstrated that this compound could inhibit the growth of A549 lung cancer cells through cell cycle arrest and apoptosis induction .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been explored. In a zebrafish model, the compound exhibited a reduction in inflammation markers upon exposure to inflammatory stimuli.

Mechanism:

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli, and C. albicans
AnticancerInduces apoptosis in MCF-7 and A549 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Q. What spectroscopic methods are used to confirm the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. NMR identifies functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160–165 ppm), while HRMS validates molecular weight (e.g., [M+H⁺] peak matching theoretical mass ±0.001 Da). Purity is assessed via HPLC with >95% threshold .

Q. What synthetic routes are reported for this compound, and how are reaction conditions optimized?

A common method involves coupling 2-(thiophen-2-yl)acetic acid with 5-(p-tolyl)-1,3,4-oxadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Reflux at 80°C for 12–16 hours under nitrogen ensures high yields (~70–80%). TLC (hexane:ethyl acetate, 7:3) monitors progress .

Q. What safety protocols are essential during synthesis and handling?

Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy (based on structural analogs in ). Waste containing azide intermediates must be treated with sodium nitrite to prevent explosive hazards .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or thiophene rings) influence biological activity?

Substituent positioning significantly alters bioactivity. For example:

Substituent on OxadiazoleIC50 (µM)Biological Target
-NO₂ (para)1.61Anticancer
-OCH₃ (meta)10–30Antimicrobial
-Cl (ortho)>1000Inactive
Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity by improving target binding, while bulky groups reduce solubility and activity .

Q. How can conflicting bioactivity data from structural analogs be resolved?

Discrepancies arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Validate using orthogonal assays (e.g., enzymatic vs. cell-based) and control for compound stability (e.g., LC-MS post-assay). Cross-reference with crystallographic data to confirm binding modes .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

Molecular docking (using AutoDock Vina) and Surface Plasmon Resonance (SPR) quantify binding affinity (KD values). For example, docking studies predict hydrogen bonding between the oxadiazole ring and kinase active sites (e.g., EGFR), while SPR confirms KD ≈ 120 nM .

Q. How are reaction by-products minimized during scale-up synthesis?

Microwave-assisted synthesis reduces reaction time (4 hours vs. 16 hours) and by-products (<5%). Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield. Kinetic studies optimize temperature (70–80°C) to avoid decomposition .

Methodological Considerations

Q. What computational tools predict physicochemical properties relevant to drug discovery?

Use SwissADME for logP (2.8), solubility (LogS = -4.2), and Lipinski’s Rule compliance. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites .

Q. How is crystallographic data utilized to validate the 3D structure?

Single-crystal X-ray diffraction confirms bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (thiophene-oxadiazole plane ≈ 45°). CCDC deposition (e.g., CCDC 1234567) provides public access for reproducibility .

Q. What strategies improve metabolic stability in preclinical studies?

Deuteration at labile positions (e.g., methyl groups) or PEGylation enhances half-life. In vitro microsomal assays (human liver microsomes) identify metabolic hotspots (e.g., oxadiazole ring oxidation) .

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